2-Nitrophenyl azide
Overview
Description
Synthesis Analysis
The synthesis of 2-Nitrophenyl azide and related compounds often involves specific reactions that enable the formation of azide groups attached to aromatic nitro compounds. For instance, the synthesis of nitrocarbamoyl azide, a relative of 2-Nitrophenyl azide, involves the diazotization of nitrosemicarbazide, demonstrating the use of diazotization in generating azide-functionalized compounds (Benz et al., 2021). Additionally, synthesis methods can include the use of Suzuki cross-coupling reactions for the creation of nitrobiphenyls, a related chemical class (González et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Nitrophenyl azide, such as 2-Nitro-N-(4-nitrophenyl)benzamide, has been elucidated using single-crystal X-ray diffraction, revealing significant details about the orientation of nitro groups and intramolecular interactions (Saeed et al., 2008). These structural insights are crucial for understanding the reactivity and stability of nitrophenyl azides.
Chemical Reactions and Properties
Nitrophenyl azides are known for their photochemical behavior, where the nitrene derived from azides can undergo protonation to form reactive nitrenium ions, as observed in the photoaffinity labeling system 4-amino-3-nitrophenyl azide (Voskresenska et al., 2009). This reactivity is leveraged in synthesizing complex molecules and in studying protein-ligand interactions through photoaffinity labeling.
Physical Properties Analysis
The physical properties of nitrophenyl azides and related compounds, such as nitrocarbamoyl azide, include stability, reactivity, and sensitivity to detonation, with melting points and detonative decomposition points being critical for handling and application considerations (Benz et al., 2021).
Chemical Properties Analysis
The chemical properties of 2-Nitrophenyl azide derivatives, including their reactivity under various conditions and the formation of stable products through different chemical transformations, are essential for their application in synthesis and material science. For instance, the reductive cyclization of nitrobiphenyls to carbazoles indicates the manipulable reactivity of nitrophenyl derivatives under specific conditions (Freeman et al., 2005).
Scientific Research Applications
Photoaffinity Labeling : 2-Nitrophenyl azides are used in photoaffinity labeling due to their ability to form nitrenium ions upon protonation, which are reactive and can create cross-linked products. This has applications in studying protein interactions and biochemical pathways (Voskresenska et al., 2009).
Synthesis of Triazoles : Efficient procedures to synthesize 2-nitrophenyl-4-aryl-1,2,3-triazoles have been developed, avoiding the isolation of hazardous 2-nitrophenyl azides. This method enhances safety and efficiency in chemical synthesis (Roux & Cisnetti, 2019).
Formation of Heterocyclic Compounds : 2-Nitrophenyl azide reacts with certain substrates to form heterocyclic compounds like triazoles, which have potential in evaluating antiproliferative properties and new ring annulation studies (Pokhodylo & Obushak, 2022).
Green Chemistry Applications : In the presence of TiO2 nanoparticles, 2-Nitrophenyl azide undergoes a redox reaction and condensation with alcohols, leading to the formation of 2-alkylbenzimidazoles and indazoles. This process is enhanced by solar and UV-A light, offering a green synthesis method (Selvam et al., 2009).
Catalytic Applications : 2-Nitrophenyl azides are used in (porphyrin)ruthenium-catalyzed amination of olefins. They act as nitrene transfer reagents, showcasing high turnover numbers and efficiency under specific conditions (Fantauzzi et al., 2007).
Biomedical Applications : 2-Nitrophenyl azides are used for grafting albumin onto polypropylene, which has implications in biomedical applications like creating surfaces resistant to platelet adhesion (Tseng, Mullins, & Park, 1993).
Future Directions
properties
IUPAC Name |
1-azido-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-9-8-5-3-1-2-4-6(5)10(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGDGUBLGKFNDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164812 | |
Record name | 2-Nitrophenyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl azide | |
CAS RN |
1516-58-1 | |
Record name | 2-Nitrophenyl azide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenyl azide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitrophenyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitrophenyl azide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6K5UT9CRN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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